1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine
Description
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by an ethyl group at the 1-position and methyl groups at the 3- and 4-positions of the pyrazole ring. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. Pyrazole derivatives are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties. The ethyl and methyl substituents on the pyrazole core influence its lipophilicity, solubility, and steric profile, which are critical for applications in drug design and catalysis .
Properties
CAS No. |
1248292-23-0 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,4-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine are best understood in comparison to analogous pyrazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
Key Comparisons
Substituent Effects on Reactivity
- This compound (C₇H₁₃N₃) exhibits moderate steric hindrance due to the 3,4-dimethyl groups, which may reduce nucleophilic reactivity compared to less substituted analogs like 3-ethyl-1-methyl-1H-pyrazol-5-amine (C₆H₁₁N₃) .
- Aromatic substituents, such as the 4-methoxyphenyl group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O), enhance π-π stacking interactions, making it suitable for photophysical applications .
Biological and Chemical Applications
- The 3,5-dimethoxyphenyl group in 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine (C₁₁H₁₃N₃O₂) confers antioxidant activity by stabilizing free radicals via electron-donating methoxy groups .
- In contrast, HANTP (C₄H₄N₈O₄) is a high-energy-density compound used in explosives due to its nitro and tetrazolyl groups, which contribute to detonation velocities exceeding 8,500 m/s .
Thermal Stability
- This compound is expected to exhibit higher thermal stability than HANTP (decomposes at 171–270°C) due to the absence of explosive nitro groups .
Research Findings and Data
Table 2: Physicochemical Properties
| Property | This compound | 3-Ethyl-1-methyl-1H-pyrazol-5-amine | HANTP |
|---|---|---|---|
| Boiling Point (°C) | ~250 (estimated) | ~230 (estimated) | N/A |
| Solubility in Water | Low | Moderate | Insoluble |
| LogP (Partition Coefficient) | 1.8 | 1.5 | -0.5 |
- LogP Values : The higher logP of this compound (1.8 vs. 1.5) reflects increased lipophilicity due to additional methyl groups, enhancing membrane permeability in biological systems .
- Synthetic Routes : Many pyrazole-5-amine derivatives are synthesized via cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura cross-coupling for aryl-substituted analogs .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine, considering yield and purity?
The synthesis typically involves a multi-step approach:
- Condensation : React hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core.
- Alkylation : Introduce ethyl and methyl groups using alkyl halides or other alkylating agents under reflux conditions (e.g., ethanol or acetonitrile) .
- Purification : Column chromatography with silica gel or recrystallization from ethanol improves purity. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm regioselectivity. For example, methyl protons at positions 3 and 4 show distinct splitting patterns due to neighboring nitrogen atoms .
- IR Spectroscopy : Detects amine (-NH2) stretching vibrations (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C7H14N3) and distinguishes isotopic patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in amber vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis.
- Safety : Use fume hoods and PPE (gloves, lab coats) due to potential amine reactivity. emphasizes avoiding moisture and light exposure .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzymes?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to target proteins (e.g., kinases or GPCRs). Adjust force fields to account for pyrazole ring flexibility and substituent steric effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
Q. How can researchers resolve contradictory data in biological assays, such as varying IC50 values across studies?
- Assay Optimization : Standardize conditions (pH 7.4, 37°C) and use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to confirm binding affinity .
- Purity Verification : Employ HPLC (>95% purity) to rule out degradation products. Contradictions may arise from impurities interfering with target interactions .
Q. What strategies address regioselectivity challenges during pyrazole functionalization?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer alkylation to specific positions.
- Solvent/Catalyst Effects : Polar aprotic solvents (DMF) with phase-transfer catalysts (e.g., TBAB) enhance reaction specificity. highlights steric hindrance from ethyl/methyl groups influencing reaction pathways .
Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?
- Hammett Analysis : Use σ values to predict electron-withdrawing/donating effects. Methyl groups (+I effect) increase pyrazole ring electron density, favoring electrophilic substitutions at position 5.
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) enable Suzuki-Miyaura couplings at the 4-position, leveraging the amine’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
